
Mercury;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury;palladium compounds are a unique class of organometallic compounds that combine the properties of both mercury and palladium. These compounds are of significant interest due to their potential applications in various fields, including catalysis, medicine, and materials science. The combination of mercury and palladium in a single compound allows for unique chemical reactivity and properties that are not observed in the individual elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury;palladium compounds can be synthesized through various methods. One common approach involves the direct reaction of mercury(II) salts with palladium(0) complexes. For example, the reaction of mercury(II) chloride with palladium(0) complexes in the presence of ligands can yield this compound compounds. Another method involves the oxidative addition of mercury(II) compounds to palladium(0) complexes, forming bimetallic compounds.
Industrial Production Methods
Industrial production of this compound compounds typically involves the use of high-purity mercury and palladium precursors. The reaction conditions are carefully controlled to ensure the formation of the desired compound. The process may involve the use of inert atmospheres and anhydrous conditions to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury;palladium compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert this compound compounds to lower oxidation state species.
Substitution: Ligands in this compound compounds can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include halides, phosphines, and organometallic reagents. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compounds.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidative addition reactions can yield bimetallic complexes, while substitution reactions can produce new organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Mercury;palladium compounds have a wide range of scientific research applications, including:
Catalysis: These compounds are used as catalysts in various organic reactions, including cross-coupling reactions and carbonylation reactions.
Medicine: this compound compounds are being investigated for their potential use in medical applications, such as anticancer agents and antimicrobial agents.
Materials Science: These compounds are used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Environmental Science: this compound compounds are studied for their potential use in environmental remediation, such as the removal of heavy metals from contaminated water.
Wirkmechanismus
The mechanism of action of mercury;palladium compounds involves the interaction of the metal centers with various molecular targets. The palladium center can facilitate oxidative addition and reductive elimination reactions, while the mercury center can interact with thiol groups in proteins and other biomolecules. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Mercury;palladium compounds can be compared with other similar compounds, such as:
Platinum;palladium compounds: These compounds also exhibit catalytic activity and are used in similar applications, but they have different reactivity and stability profiles.
Gold;palladium compounds: These compounds are used in catalysis and materials science, but they have unique electronic properties compared to this compound compounds.
Silver;palladium compounds: These compounds are used in antimicrobial applications and have different chemical reactivity compared to this compound compounds.
Eigenschaften
CAS-Nummer |
106603-45-6 |
|---|---|
Molekularformel |
Hg2Pd |
Molekulargewicht |
507.60 g/mol |
IUPAC-Name |
mercury;palladium |
InChI |
InChI=1S/2Hg.Pd |
InChI-Schlüssel |
OALDHIAWVAWIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Hg].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


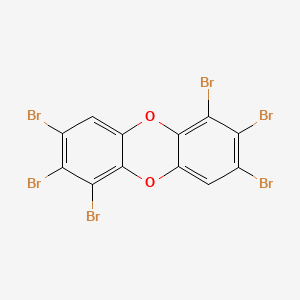



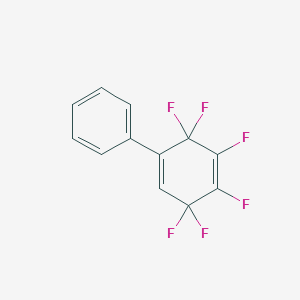

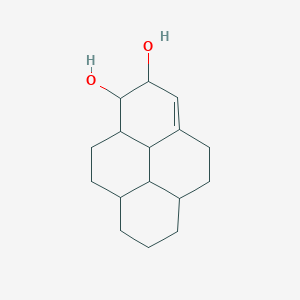
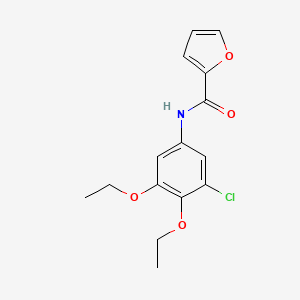
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
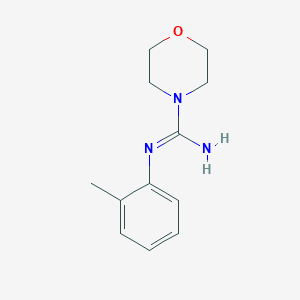
![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
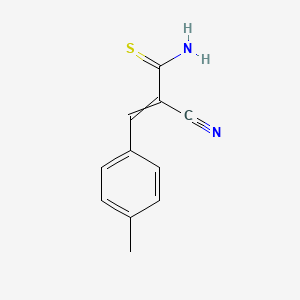
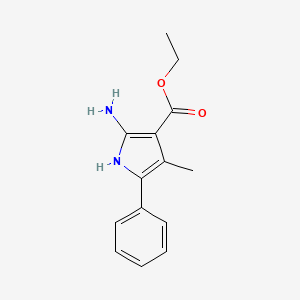
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
